molecular formula C17H12O2 B1623867 2-Phenanthreneacrylic acid CAS No. 7470-20-4

2-Phenanthreneacrylic acid

Cat. No.: B1623867
CAS No.: 7470-20-4
M. Wt: 248.27 g/mol
InChI Key: YEEMGQYDLFLFDX-UXBLZVDNSA-N
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Description

2-Phenylacrylic acid (CAS 492-38-6), also known as α-phenyl acrylic acid or atropic acid, is a carboxylic acid derivative with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol . Its structure features a phenyl group attached to the α-carbon of an acrylic acid backbone, giving it distinct electronic and steric properties. The compound is characterized by a conjugated double bond system, enabling participation in diverse organic reactions such as nucleophilic additions, polymerizations, and coordination chemistry .

2-Phenylacrylic acid serves as a critical building block in organic synthesis, particularly for producing amino acids, peptides, and nucleoside analogs . It is also employed as a reagent in polymerization catalysts and ligand design . Its high purity and commercial availability (e.g., from Santa Cruz Biotechnology and Thermo Scientific) make it a staple in research and industrial applications .

Properties

CAS No.

7470-20-4

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

(E)-3-phenanthren-2-ylprop-2-enoic acid

InChI

InChI=1S/C17H12O2/c18-17(19)10-6-12-5-9-16-14(11-12)8-7-13-3-1-2-4-15(13)16/h1-11H,(H,18,19)/b10-6+

InChI Key

YEEMGQYDLFLFDX-UXBLZVDNSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C=CC(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)/C=C/C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C=CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Polymerization and Esterification

The acrylic acid group enables polymerization and esterification :

  • Polymerization : Under radical initiators (e.g., AIBN), 2-phenanthreneacrylic acid forms polyacrylic acid derivatives, useful in absorbent materials .

  • Esterification : Reaction with alcohols (e.g., methanol) in acidic media produces methyl 2-phenanthreneacrylate, a precursor for hydrophobic polymers .

Reaction Example :
2-Phenanthreneacrylic acid+CH3OHH+Methyl 2-phenanthreneacrylate+H2O\text{this compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2-phenanthreneacrylate} + \text{H}_2\text{O}

Biochemical Transformations

In microbial degradation pathways, this compound undergoes CoA ligation :

  • 2-Phenanthroate:CoA Ligase Activity : This enzyme catalyzes ATP-dependent formation of 2-phenanthroyl-CoA, a critical step in anaerobic phenanthrene degradation .

Key Characteristics :

  • Optimal pH: 7.5

  • Cofactors: Mg²⁺ and K⁺ enhance activity (3-fold with 5 mM MgCl₂ + 5 mM KCl) .

  • Substrate Specificity: Prefers this compound over other isomers (e.g., 3-phenanthroic acid activity is <2% of 2-isomer) .

Photochemical Reactivity

The phenanthrene moiety confers fluorescence and UV-induced reactivity :

  • Fluorescence : Exhibits a large Stokes shift under UV light, making it suitable for scintillators and fluorescent probes .

  • Photodimerization : UV exposure can induce [4+4] cycloaddition, forming dimers for supramolecular applications .

Oxidation and Functionalization

  • Oxidation : Chromic acid oxidizes the phenanthrene ring to phenanthrenequinone, retaining the acrylic acid group .

  • Sulfonation : Reacts with concentrated H₂SO₄ to yield sulfonated derivatives, enhancing water solubility for pharmaceutical formulations .

Environmental Degradation

Under sulfate-reducing conditions, this compound is carboxylated and subsequently metabolized via β-oxidation pathways, demonstrating partial biodegradability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 2-phenylacrylic acid can be better understood by comparing it with analogous acrylic acid derivatives. Key differences lie in substituent groups, molecular properties, and applications (Table 1).

Table 1: Comparative Analysis of 2-Phenylacrylic Acid and Related Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Phenylacrylic acid 492-38-6 C₉H₈O₂ 148.16 Phenyl group (-C₆H₅) Organic synthesis, polymer catalysts, ligand design
2-[4-(2-Hydroxy-2-methylpropyl)phenyl]acrylic acid 55388-55-1 C₁₃H₁₆O₃ 220.26 Hydroxy-2-methylpropyl group Pharmaceutical intermediates, solubility-enhancing derivatives
Methyl α-cyanocinnamate 14533-86-9 C₁₁H₉NO₂ 187.18 Cyano (-CN), methyl ester UV-reactive intermediates, agrochemical synthesis
2-Phenoxyethyl acrylate 48145-04-6 C₁₁H₁₂O₃ 192.21 Phenoxyethyl ester Reactive diluent in radiation-cured inks and lacquers
(2E)-3-(2-Thienyl)acrylic acid Not provided C₇H₆O₂S 154.19 Thienyl group (heterocyclic) Materials science, conductive polymer research
2-Cyano-3-(5-(7-(naphthalen-1-yl(phenyl)amino)-9,10-dihydrophenanthren-2-yl)thiophen-2-yl)acrylic acid 1956426-58-6 C₃₈H₂₆N₂O₂S 574.69 Cyano, naphthyl, thiophene Organic electronics, dye-sensitized solar cells (DSSCs)

Key Differences and Research Findings

Reactivity and Electronic Effects

  • 2-Phenylacrylic acid’s phenyl group provides steric hindrance and stabilizes intermediates via resonance, making it ideal for asymmetric synthesis . In contrast, methyl α-cyanocinnamate’s electron-withdrawing cyano group enhances electrophilicity, favoring Michael additions and cycloadditions .
  • (2E)-3-(2-Thienyl)acrylic acid incorporates a sulfur-containing thienyl group, improving conjugation and enabling applications in conductive polymers .

Pharmacological and Industrial Relevance

  • Derivatives like 2-[4-(2-hydroxy-2-methylpropyl)phenyl]acrylic acid exhibit improved solubility, enhancing their utility in drug delivery systems .
  • 2-Phenylacrylic acid’s role in synthesizing amino acids and peptides underscores its importance in medicinal chemistry .

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